4-Chloro-6,7-dimethoxyquinoline

Organic Synthesis Pharmaceutical Process Chemistry Oncology Intermediates

This 4-chloro-6,7-dimethoxyquinoline is the non-substitutable key intermediate for manufacturing the FDA-approved anticancer agents cabozantinib and tivozanib. The 4-chloro substituent is essential for the yield-critical SNAr coupling step that links the quinoline core to the aniline moiety; hydroxyl or other analogs cannot replace this reactivity. Supplied at ≥98% purity (GC) with validated specifications, it ensures reproducible, regulatory-compliant API scale-up for pharmaceutical manufacturers and CROs targeting VEGFR/MET/RET kinase programs.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 35654-56-9
Cat. No. B044214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dimethoxyquinoline
CAS35654-56-9
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)Cl
InChIInChI=1S/C11H10ClNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3
InChIKeyWRVHQEYBCDPZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6,7-dimethoxyquinoline (CAS 35654-56-9): A Critical Quinoline Intermediate for Targeted Oncology Synthesis


4-Chloro-6,7-dimethoxyquinoline (CAS 35654-56-9) is a heterocyclic aromatic compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . It belongs to the quinoline class and is characterized by a chloro substituent at the 4-position and methoxy groups at the 6- and 7-positions. This compound serves as an indispensable building block in the synthesis of small-molecule kinase inhibitors, most notably the FDA-approved anticancer agents cabozantinib and tivozanib [1]. Its unique substitution pattern confers distinct reactivity and structural properties that differentiate it from other quinoline intermediates, making it a critical procurement target for pharmaceutical research and industrial manufacturing.

Why Generic 4-Chloro-6,7-dimethoxyquinoline Substitution Fails: The Cost of Missing Key Performance Metrics


Substituting 4-chloro-6,7-dimethoxyquinoline with a generic quinoline derivative, or even a close analog like 4-hydroxy-6,7-dimethoxyquinoline, is not a viable option for advanced pharmaceutical synthesis due to the compound's specific and quantifiable performance requirements. The 4-chloro group is essential for the final, yield-critical nucleophilic aromatic substitution (SNAr) step that couples the quinoline core to an aniline moiety, a reaction that is inefficient or impossible with non-chlorinated or 4-hydroxy analogs [1]. Furthermore, the compound's role as the precise intermediate in the synthesis of cabozantinib and tivozanib is not interchangeable; its exact substitution pattern and high purity (>98.0% GC) are critical for achieving the necessary yield and purity in the subsequent steps to produce these complex APIs . Using an alternative would introduce new impurities, alter reaction kinetics, and compromise the final drug's regulatory compliance, making this specific compound a non-negotiable procurement item.

4-Chloro-6,7-dimethoxyquinoline (CAS 35654-56-9): Quantitative Evidence for Scientific and Industrial Selection


Synthetic Yield and Process Efficiency: A High-Yield Route to a Critical Intermediate

The patented synthesis of 4-chloro-6,7-dimethoxyquinoline (CN106008336A) achieves a total yield of >46% from 3,4-dimethoxyacetophenone, representing a significant improvement over earlier methods. This process utilizes readily available starting materials and mild reaction conditions (60-120°C), making it suitable for industrial scale-up [1]. In contrast, alternative synthetic routes for related quinoline building blocks often report lower overall yields or require harsher conditions, directly impacting the cost of goods and supply chain reliability.

Organic Synthesis Pharmaceutical Process Chemistry Oncology Intermediates

Purity and Physical Specifications: Benchmarking Against Industry Standards

Commercially available 4-chloro-6,7-dimethoxyquinoline from a leading supplier (TCI) is specified with a minimum purity of >98.0% as determined by gas chromatography (GC) and a melting point of 132.0 to 136.0 °C . These tight specifications are critical for ensuring reproducible outcomes in downstream drug synthesis. In comparison, its direct precursor, 4-hydroxy-6,7-dimethoxyquinoline (CAS 13425-93-9), has a higher melting point of 210-215°C (decomposes), which can complicate purification and handling [1]. The defined crystalline nature and lower melting point of the 4-chloro derivative facilitate easier processing and formulation.

Analytical Chemistry Quality Control Pharmaceutical Procurement

Structural Planarity and Crystallinity: A Unique Conformational Profile

Single-crystal X-ray diffraction analysis reveals that 4-chloro-6,7-dimethoxyquinoline adopts an almost perfectly planar conformation, with the carbon atoms of the methoxy groups deviating by only -0.082(2) Å and 0.020(2) Å from the quinoline ring plane (r.m.s. deviation = 0.002 Å) [1]. This high degree of planarity is unusual for 4-substituted quinolines and is likely to influence its binding mode and reactivity. While many other quinoline derivatives exhibit puckering or significant out-of-plane twisting, this compound's rigid, flat structure is a key feature for its efficient incorporation into the planar binding pockets of kinase ATP-binding sites, such as those targeted by cabozantinib and tivozanib.

Crystallography Structural Biology Medicinal Chemistry

Ion Channel Antagonism: A Benchmark for Off-Target Screening

In functional assays, 4-chloro-6,7-dimethoxyquinoline acts as an antagonist of the KCNQ2 potassium channel with an IC50 of 70 nM in an automated patch-clamp assay using CHO cells [1]. This potency is directly comparable to the known KCNQ2 inhibitor ML252 (CID 50985951), which has a reported IC50 of 69 nM under similar assay conditions [2]. While not a primary therapeutic target for this intermediate, this data provides a quantitative benchmark for its potential off-target ion channel activity. In contrast, many other quinoline building blocks lack such detailed functional characterization, leaving a gap in early safety pharmacology and off-target liability assessment.

Ion Channel Pharmacology Safety Pharmacology Drug Discovery

Indispensable Role in Approved Drug Synthesis: Exclusive Intermediate for Cabozantinib and Tivozanib

4-Chloro-6,7-dimethoxyquinoline is explicitly claimed as the key intermediate in the patented synthesis of two FDA-approved multi-kinase inhibitors: cabozantinib and tivozanib [1]. The compound's 4-chloro group undergoes a specific, high-yielding SNAr reaction with 4-aminophenol or 4-amino-3-chlorophenol to form the critical 4-anilinoquinoline core of these drugs. This reaction is not feasible with 4-hydroxy- or 4-unsubstituted-6,7-dimethoxyquinoline analogs, which would require additional, lower-yielding activation steps. The patent literature confirms that no other commercially available building block can replace this compound in these economically significant synthetic routes [2].

Pharmaceutical Manufacturing API Synthesis Oncology

Optimal Application Scenarios for 4-Chloro-6,7-dimethoxyquinoline (CAS 35654-56-9) Based on Quantitative Evidence


Pivotal Intermediate for Industrial-Scale Synthesis of Cabozantinib and Tivozanib APIs

Based on its exclusive and patented role as the key intermediate for cabozantinib and tivozanib, this compound is indispensable for any pharmaceutical manufacturer or CRO aiming to produce these anticancer APIs at scale. The high-yielding, scalable synthesis route (>46% total yield) and well-defined purity specifications (>98.0% GC) ensure a reliable and cost-effective supply chain, as documented in the patent literature [1] and supplier technical datasheets .

Probe for Off-Target Ion Channel Liability in Early-Stage Drug Discovery

Researchers developing new quinoline-based kinase inhibitors can use 4-chloro-6,7-dimethoxyquinoline as a chemical probe to benchmark potential KCNQ2-mediated off-target effects. Its known IC50 of 70 nM against the KCNQ2 channel, comparable to the selective inhibitor ML252 (69 nM), provides a valuable reference point for structure-activity relationship (SAR) studies aimed at minimizing hERG and related ion channel liabilities early in the drug discovery process [1].

Crystallography and Structural Biology Studies of Kinase-Inhibitor Complexes

The near-perfect planarity of 4-chloro-6,7-dimethoxyquinoline, as determined by single-crystal X-ray diffraction (r.m.s. deviation = 0.002 Å), makes it an excellent scaffold for co-crystallization studies with target kinases like VEGFR, MET, and RET. Its rigid, flat structure is ideal for understanding the molecular recognition of the 6,7-dimethoxyquinoline core in the ATP-binding pocket, informing the design of next-generation inhibitors with improved binding affinity and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6,7-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.